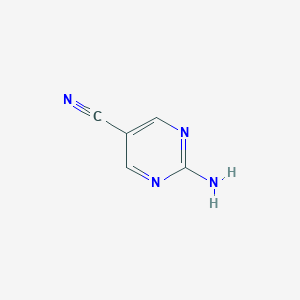
2-氨基嘧啶-5-腈
描述
2-Aminopyrimidine-5-carbonitrile, also known as 2-amino-5-cyanopyrrole, is an organic compound . Its molecular formula is C4H3N3 and its structure contains a pyrimidine ring and a nitrile group . It is a colorless to yellowish solid, soluble in water and most organic solvents .
Synthesis Analysis
The synthesis of 2-Aminopyrimidine-5-carbonitrile derivatives has been achieved by the condensation of 4- (4-fluorophenyl/4-bromophenyl/isobutyl)-1,6-dihydro-1-methyl-2- (methylthio)-6-oxopyrimidine-5-carbonitrile with different aromatic amines using ethanol as solvent . Three different aldehydes were used in the synthesis .
Molecular Structure Analysis
The molecular structure of 2-Aminopyrimidine-5-carbonitrile consists of a pyrimidine ring and a nitrile group . The InChI code is 1S/C5H4N4/c6-1-4-2-8-5 (7)9-3-4/h2-3H, (H2,7,8,9) and the InChI key is SEUSFEKWVIFWTN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Aminopyrimidine-5-carbonitrile has a molecular weight of 120.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The topological polar surface area is 75.6 Ų . The exact mass is 120.043596145 g/mol and the monoisotopic mass is 120.043596145 g/mol . The complexity is 127 .
科学研究应用
抗癌药物开发
2-氨基嘧啶-5-腈: 衍生物已被设计为模拟 ATP 的酪氨酸激酶抑制剂,靶向表皮生长因子受体 (EGFR)。 这些化合物对各种人类肿瘤细胞系表现出细胞毒活性,包括结直肠癌、肝细胞癌、乳腺癌和非小细胞肺癌细胞 . 它们已被证明比某些现有的 EGFR 抑制剂更有效,使其成为抗癌药物开发的有希望的候选者。
白血病治疗研究
新型 6-氨基-5-氰基-2-硫代嘧啶衍生物,其结构与2-氨基嘧啶-5-腈相关,已显示出广谱抗癌活性,对白血病具有高度选择性。 这些化合物已被评估其阻滞细胞周期、诱导凋亡和对正常细胞系表现出良好的安全性的能力 .
染料敏化太阳能电池 (DSSCs)
2-氨基嘧啶-5-腈: 已被研究用于染料敏化太阳能电池 (DSSCs) 中的应用。 量子化学计算表明,其结构中的胺基和腈基有助于 DSSCs 中的良好转换效率,使其成为可再生能源研究中的一种有价值的化合物 .
抗生素开发
2-氨基嘧啶-5-腈 的衍生物已被合成和表征,以研究其潜在的抗生素活性。 这些化合物已针对不同的革兰氏阳性和革兰氏阴性细菌菌株进行了筛选,表明其在开发新型抗生素方面的潜在用途 .
材料科学:电子性质
2-氨基嘧啶-5-腈: 的电子结构和吸收光谱使其成为研究材料科学中电子性质的候选者。 已分析了其极化率和超极化率,这些是电子设备中使用的材料的基本参数 .
环境科学:绿色合成
2-氨基嘧啶-5-腈: 及其衍生物可以使用环保的方法合成。 文献记载了使用氯化铵在无溶剂条件下进行一锅法合成,突出了其在绿色化学和可持续实践中的作用 .
安全和危害
2-Aminopyrimidine-5-carbonitrile is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
未来方向
One of the future directions for 2-Aminopyrimidine-5-carbonitrile is in the field of solar cells. Quantum chemistry calculations of energies, geometries, electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer 2-aminopyrimidine-5-carbonitrile were studied based on ab initio HF and Density Functional Theory (DFT) using the hybrid functionals B3LYP . The study suggests that 2-aminopyrimidine-5-carbonitrile could be used as a dye sensitizer in solar cells .
作用机制
Target of Action
2-Aminopyrimidine-5-carbonitrile primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It has been identified as a key target in various cancers, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by 2-Aminopyrimidine-5-carbonitrile is the EGFR signaling pathway . By inhibiting EGFR, this compound disrupts the downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation . Additionally, it has been suggested that this compound may inhibit the methionine biosynthesis pathway .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and no P-gp substrate activity . Its lipophilicity (Log Po/w) ranges from -0.43 to 0.81, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .
Result of Action
The inhibition of EGFR by 2-Aminopyrimidine-5-carbonitrile leads to a decrease in cell proliferation and an increase in apoptosis in various cancer cell lines . For instance, it has been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .
生化分析
Biochemical Properties
2-Aminopyrimidine-5-carbonitrile has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of pyrimidine-5-carbonitrile derivatives, which are known to inhibit the epidermal growth factor receptor (EGFR) . The nature of these interactions involves the compound mimicking ATP, thereby inhibiting the tyrosine kinase activity of EGFR .
Cellular Effects
The cellular effects of 2-Aminopyrimidine-5-carbonitrile are primarily observed through its derivatives. These derivatives have shown cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . They influence cell function by arresting the cell cycle at the G2/M phase and inducing significant apoptotic effects .
Molecular Mechanism
The molecular mechanism of 2-Aminopyrimidine-5-carbonitrile involves its interaction with EGFR. As an ATP mimicking tyrosine kinase inhibitor, it binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity . This results in changes in gene expression and cellular signaling pathways, leading to the observed cytotoxic effects .
Temporal Effects in Laboratory Settings
Its derivatives have been observed to induce cell cycle arrest and apoptosis over time .
属性
IUPAC Name |
2-aminopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSFEKWVIFWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396795 | |
| Record name | 2-aminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-48-6 | |
| Record name | 2-Amino-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-aminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the advantages of using chitosan as a catalyst in the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives?
A1: Chitosan, a naturally occurring biopolymer, offers several advantages as a catalyst in synthesizing 2-aminopyrimidine-5-carbonitrile derivatives [, ]. Firstly, it functions efficiently without any post-modification, utilizing its active –NH2 and –OH groups for catalysis [, ]. This eliminates the need for complex and potentially costly modification procedures. Secondly, chitosan promotes the reaction under mild conditions (85 °C) in the absence of solvent [, ], contributing to a greener and more sustainable approach. Finally, chitosan can be reused [, ], making it a cost-effective and environmentally friendly catalyst.
Q2: What is the general synthetic approach for preparing diverse 2-aminopyrimidine-5-carbonitrile derivatives?
A2: A versatile method for synthesizing a library of diverse 2-aminopyrimidine-5-carbonitrile derivatives involves a three-component reaction []. This reaction typically combines a guanidine, an aldehyde, and a cyanoketone, followed by spontaneous aromatization to yield the final product []. This strategy allows for the incorporation of various substituents into the 2-aminopyrimidine-5-carbonitrile scaffold, enabling the exploration of structure-activity relationships and the development of compounds with potentially enhanced properties.
Q3: Have there been any computational studies on 2-aminopyrimidine-5-carbonitrile, and what is their significance?
A3: Yes, quantum chemistry calculations have been performed on 2-aminopyrimidine-5-carbonitrile to evaluate its potential as a dye sensitizer for solar cells []. These studies provide insights into the electronic structure and properties of the compound, which are crucial for understanding its behavior in photovoltaic devices. Computational modeling can guide the development of more efficient dye sensitizers for solar energy conversion.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



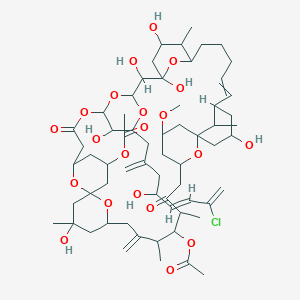

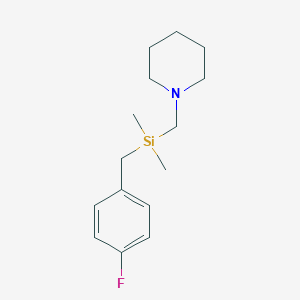
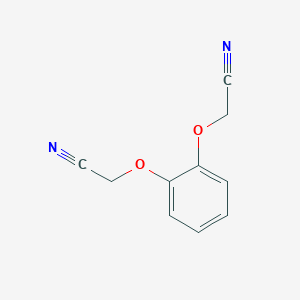

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
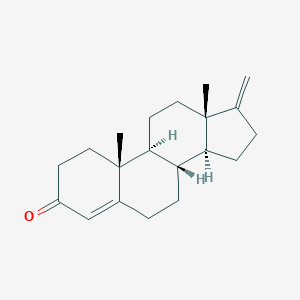


![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)


![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
